molecular formula C13H17ClN2O2 B13500436 tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate

tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate

Cat. No.: B13500436
M. Wt: 268.74 g/mol
InChI Key: MHFANNXOWXMIGQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a chloropyridinyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate typically involves multiple steps. One common method starts with the preparation of the cyclopropyl intermediate, followed by the introduction of the chloropyridinyl group. The final step involves the formation of the carbamate linkage with the tert-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs for treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (6-chloropyridin-2-yl)carbamate
  • tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

Comparison: tert-Butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate is unique due to its combination of a chloropyridinyl group and a cyclopropyl group. This structural feature distinguishes it from other similar compounds, providing unique chemical and biological properties. For example, the presence of the chloropyridinyl group may enhance its binding affinity to certain biological targets, while the cyclopropyl group can influence its stability and reactivity .

Biological Activity

Tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique structural features that include a chloropyridine moiety and a cyclopropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems and its implications for treating neurological disorders.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₃ClN₂O₂
  • Molecular Weight : 228.675 g/mol
  • CAS Number : 209798-48-1

The presence of the chloropyridine group is significant as it can influence the compound's interaction with various biological targets, potentially enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the central nervous system. Preliminary studies suggest that it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. This mechanism is crucial for understanding its therapeutic potential, especially in neurological contexts.

Biological Activity and Research Findings

Recent research has focused on the compound's effects on neurotransmitter pathways. Here are some key findings:

  • Neurotransmitter Modulation : The compound has been shown to influence the release of neurotransmitters, which could be beneficial in treating conditions such as anxiety and depression.
  • Binding Affinity Studies : Investigations into its binding affinity to various receptors (e.g., serotonin and dopamine receptors) indicate that this compound may exhibit selective action, which is essential for minimizing side effects in therapeutic applications.

Case Studies

  • Study on Neurotransmitter Release :
    • A study conducted on animal models demonstrated that administration of this compound resulted in increased serotonin levels in the synaptic cleft, suggesting enhanced serotonergic activity.
    • Reference :
  • In Vitro Binding Assays :
    • In vitro assays revealed that the compound binds selectively to serotonin receptors with a Ki value indicating moderate affinity, which may correlate with its potential antidepressant effects.
    • Reference :

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameMolecular FormulaKey Features
Tert-butyl N-(2-chloropyridin-3-yl)carbamateC₁₀H₁₃ClN₂O₂Contains a cyclopropyl group; potential for selective receptor binding
Tert-butyl N-(pyrrolidin-3-yl)carbamateC₁₃H₂₅N₂O₂Lacks chloropyridine; simpler structure with different biological implications
Tert-amyl N-(1-cyclohexylpyrrolidin-3-yl)carbamateC₁₄H₂₈N₂O₂Cyclohexane instead of cyclopropane; differing pharmacological profile

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate

InChI

InChI=1S/C13H17ClN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)9-5-4-8-15-10(9)14/h4-5,8H,6-7H2,1-3H3,(H,16,17)

InChI Key

MHFANNXOWXMIGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=C(N=CC=C2)Cl

Origin of Product

United States

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